molecular formula C17H15ClN2S B14381155 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole CAS No. 89442-39-7

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole

Cat. No.: B14381155
CAS No.: 89442-39-7
M. Wt: 314.8 g/mol
InChI Key: RBQBJDIGIBUWRN-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with imidazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenylsulfanyl group may interact with biological membranes, affecting their permeability and function. The chlorophenyl group can participate in hydrophobic interactions with proteins, potentially modulating their activity.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-benzimidazole
  • 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-pyrazole
  • 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-triazole

Comparison: 1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties. Compared to its benzimidazole, pyrazole, and triazole analogs, the imidazole derivative may exhibit different reactivity and binding affinities due to the distinct electronic and steric effects of the imidazole ring.

Properties

CAS No.

89442-39-7

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1-phenylsulfanylethyl]imidazole

InChI

InChI=1S/C17H15ClN2S/c18-15-8-6-14(7-9-15)12-17(20-11-10-19-13-20)21-16-4-2-1-3-5-16/h1-11,13,17H,12H2

InChI Key

RBQBJDIGIBUWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CC2=CC=C(C=C2)Cl)N3C=CN=C3

Origin of Product

United States

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